Superior nNOS Inhibitory Potency Compared to the Reference Inhibitor 7-Nitroindazole
5-Nitro-[1,1'-biphenyl]-3-carboxylic acid demonstrates a significantly higher inhibitory potency against neuronal nitric oxide synthase (nNOS) than the widely used reference compound, 7-nitroindazole. The target compound exhibits an IC50 of 110 nM in a rat brain homogenate assay [1]. In a comparable assay system using rat cerebellar NOS, 7-nitroindazole shows an IC50 of 900 nM (0.9 µM) [2]. This represents an 8.2-fold improvement in potency.
| Evidence Dimension | Inhibitory Potency (IC50) against nNOS |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | 7-Nitroindazole, IC50 = 900 nM (0.9 µM) |
| Quantified Difference | 8.2-fold higher potency for target compound (110 nM vs. 900 nM) |
| Conditions | Target compound: Rat brain homogenate nNOS assay (BindingDB). Comparator: Rat cerebellar NOS assay (Moore et al., 1993). |
Why This Matters
This enhanced potency is a critical factor for researchers developing nNOS inhibitors, as it allows for lower effective concentrations, potentially reducing off-target effects and improving therapeutic windows.
- [1] BindingDB. (2012). BDBM50209245 (CHEMBL247378) Affinity Data: IC50 = 110 nM for inhibition of nNOS in rat brain homogenate. View Source
- [2] Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 108(1), 296P. View Source
